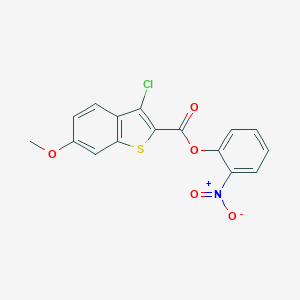![molecular formula C16H22N2O5 B466798 4-{2-[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid CAS No. 458526-47-1](/img/structure/B466798.png)
4-{2-[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of (2-methylphenoxy)acetic acid . It has a complex structure with an isopropyl group and a methyl group attached to a phenoxy group, which is further linked to an acetyl group. This acetyl group is connected to a hydrazino group, which is part of a 4-oxobutanoic acid structure .
Molecular Structure Analysis
The molecular formula of this compound is C16H21N2O5 . It has an average mass of 321.349 Da and a mono-isotopic mass of 321.145599 Da .Physical And Chemical Properties Analysis
Specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Applications De Recherche Scientifique
Overview of Pharmacological Benefits
Phenolic acids, including Chlorogenic Acid (CGA), exhibit a wide range of biological and pharmacological effects, highlighting the potential for compounds like 4-{2-[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid in scientific research. CGA, as a prominent example, demonstrates antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and anti-obesity activities among others. These properties suggest its application in treating disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity, hinting at the diverse therapeutic roles that similar phenolic compounds could serve (Naveed et al., 2018).
Potential in Food Additives and Nutraceuticals
The dual role of Chlorogenic Acid as both a food additive and a nutraceutical underscores the potential of phenolic compounds in enhancing food preservation and offering health benefits. Its antimicrobial, antioxidant, and prebiotic activities make it a candidate for developing dietary supplements and functional foods, suggesting similar applications for 4-{2-[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid in promoting health and preserving food products (Santana-Gálvez et al., 2017).
Environmental Applications
Research on the sorption of phenoxy herbicides to soil and organic matter indicates the environmental relevance of phenolic compounds, including their degradation and transformation in aquatic environments. This highlights the potential environmental applications of 4-{2-[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid, particularly in the treatment of wastewater and the mitigation of environmental pollutants (Werner et al., 2012).
Biotechnological and Industrial Applications
Laccases, enzymes capable of oxidizing phenolic compounds, find extensive applications in detoxifying industrial effluents, bioremediation, and as ingredients in various products. The enzymatic activity of laccases with phenolic substrates like 4-{2-[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid could be leveraged for similar applications, ranging from waste treatment to the development of bioactive materials (Rodríguez Couto & Toca Herrera, 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[2-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinyl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-10(2)12-5-4-11(3)8-13(12)23-9-15(20)18-17-14(19)6-7-16(21)22/h4-5,8,10H,6-7,9H2,1-3H3,(H,17,19)(H,18,20)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUQWTWRLAHBNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NNC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

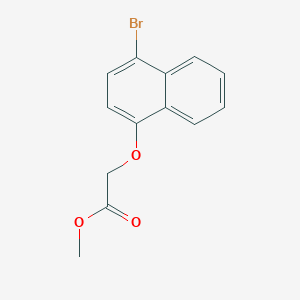
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B466771.png)
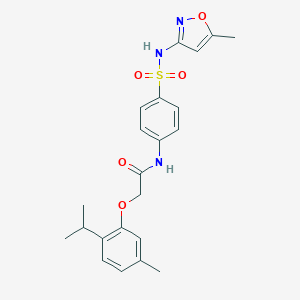
![2-(2-Isopropyl-5-methyl-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B466774.png)
![2-(2-isopropyl-5-methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B466775.png)
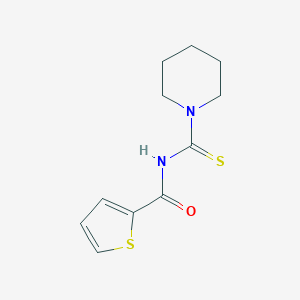
![3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B466847.png)
![N-[(2,5-dimethoxyphenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B466859.png)
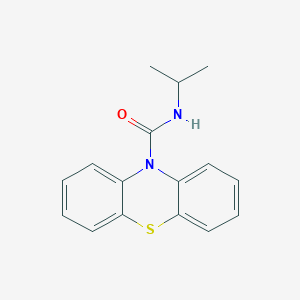
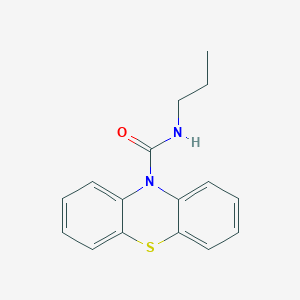
![N'-[(4-ethylphenoxy)acetyl]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B466910.png)
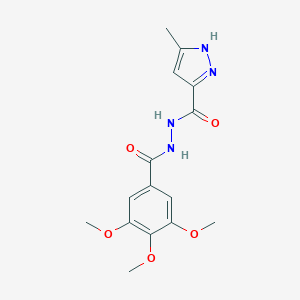
![N1',N6'-bis[(5-methyl-1H-pyrazol-3-yl)-oxomethyl]hexanedihydrazide](/img/structure/B466928.png)
